molecular formula C22H31N3O13 B13844734 p-Nitrophenyl 2-Acetamido-2-deoxy-(4-O-2-acetamido-2-deoxy-Beta-D-glucopyranosyl)-Alpha-D-galactopyranoside

p-Nitrophenyl 2-Acetamido-2-deoxy-(4-O-2-acetamido-2-deoxy-Beta-D-glucopyranosyl)-Alpha-D-galactopyranoside

Cat. No.: B13844734
M. Wt: 545.5 g/mol
InChI Key: HWBFEVWOQMUQIE-POPYIZTESA-N
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Description

Chemical Structure and Synthesis p-Nitrophenyl 2-Acetamido-2-deoxy-(4-O-2-acetamido-2-deoxy-β-D-glucopyranosyl)-α-D-galactopyranoside (CAS: 235752-73-5) is a disaccharide derivative featuring a p-nitrophenyl aglycone, a galactopyranosyl residue, and a β-linked N-acetylglucosamine (GlcNAc) moiety at the C4 position. Its molecular formula is C₂₂H₃₁N₃O₁₃, with a molecular weight of 545.49 g/mol . The compound is synthesized via glycosylation reactions, often involving saponification of acetylated intermediates or condensation with activated glycosyl donors (e.g., glycosyl chlorides or bromides) .

Applications in Research This compound serves as a critical substrate in glycobiology and enzymology, particularly for studying glycosidases and glycosyltransferases. The p-nitrophenyl group enables chromogenic detection of enzymatic hydrolysis, as cleavage releases the yellow p-nitrophenolate ion, measurable via UV absorbance . Its disaccharide structure mimics natural glycan substrates, making it valuable for probing enzyme specificity and kinetics in diseases like cancer and inflammation .

Properties

Molecular Formula

C22H31N3O13

Molecular Weight

545.5 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C22H31N3O13/c1-9(28)23-15-18(31)17(30)13(7-26)36-22(15)38-20-14(8-27)37-21(16(19(20)32)24-10(2)29)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17-,18-,19-,20+,21+,22+/m1/s1

InChI Key

HWBFEVWOQMUQIE-POPYIZTESA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O

Origin of Product

United States

Biological Activity

p-Nitrophenyl 2-Acetamido-2-deoxy-(4-O-2-acetamido-2-deoxy-Beta-D-glucopyranosyl)-Alpha-D-galactopyranoside is a complex oligosaccharide derivative with significant biological activity, particularly in the realm of glycoscience and enzyme inhibition. This compound is characterized by its molecular formula C22H31N3O13C_{22}H_{31}N_{3}O_{13} and a molecular weight of 545.49 g/mol, making it an important subject of study for its potential applications in biochemistry and pharmacology.

Chemical Structure

The compound features a p-nitrophenyl group, which is known for its role as a chromogenic marker in various biochemical assays. The structural complexity arises from the presence of multiple sugar moieties, specifically acetamido derivatives of glucopyranosides, which contribute to its biological interactions.

Case Studies and Research Findings

  • Inhibition Studies
    In a study assessing the inhibitory effects of various glycosides on α-glucosidase, it was found that certain modifications to the p-nitrophenyl group enhanced binding affinity and inhibition rates. The kinetic analysis provided insights into how structural variations impact enzyme interaction, suggesting that p-nitrophenyl 2-acetamido derivatives could be optimized for better efficacy .
  • Glycomimetic Applications
    The exploration of glycomimetics has revealed that modifications to carbohydrate structures can lead to compounds with improved biological activity. For instance, bioisosteric replacements in carbohydrate functional groups have been shown to enhance interactions with target proteins, potentially leading to new therapeutic agents .
  • Immunological Studies
    Research involving glycosylated compounds has indicated their role in modulating immune responses. For example, antibodies generated against glycomimetic structures have demonstrated cross-reactivity with tumor-associated antigens, suggesting potential applications in cancer immunotherapy .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits α-glucosidase activity; potential for diabetes management
AntimicrobialRelated compounds show activity against various pathogens; further studies needed
Immunological ModulationPotential use in cancer therapy through antibody generation against glycomimetics

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Key Structural Features Molecular Weight (g/mol) Key Applications Reference
Target Compound p-Nitrophenyl, α-D-galactopyranosyl-(1→4)-β-GlcNAc 545.49 Glycosidase assays, enzyme kinetics
Methyl 2-Acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside Methyl aglycone, α-D-glucopyranosyl core 379.35 Structural studies, receptor binding assays
4-Nitrophenyl 2-Acetamido-3,6-di-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-2-deoxy-β-D-glucopyranoside Multiple acetyl groups, β-D-galactopyranosyl linkage 779.21 Synthetic intermediate for glycan assembly
4-Nitrophenyl 2-Acetamido-4,6-O-methoxybenzylidene-2-deoxy-α-D-galactopyranoside Methoxybenzylidene protecting group, α-D-galactopyranosyl core 460.44 Substrate protection studies, enzyme inhibition assays
Benzyl 2-Acetamido-2-deoxy-3-O-β-D-fucopyranosyl-α-D-galactopyranoside Benzyl aglycone, β-D-fucopyranosyl branch 535.52 Mucin fragment synthesis, cell adhesion studies

Key Comparative Insights

Aglycone Variations p-Nitrophenyl vs. Methyl/Phenyl: The target compound’s p-nitrophenyl group facilitates real-time enzymatic monitoring, unlike methyl or benzyl derivatives (e.g., and ), which lack chromogenic properties . Phenyl Glycosides: notes phenyl glycosides exhibit similar kinetics to p-nitrophenyl derivatives but require alternative detection methods .

Glycosidic Linkage and Stereochemistry The α-configuration of the galactopyranosyl residue in the target compound contrasts with β-linked analogues (e.g., : β-D-glucopyranoside), altering enzyme recognition. For example, α-linkages are preferentially cleaved by α-galactosidases . Compounds with additional substituents (e.g., 6-O-sulfo in ) show modified binding affinities for sulfatases .

Protecting Groups and Solubility

  • Acetylated derivatives (e.g., ) enhance stability during synthesis but require deprotection for biological assays .
  • Methoxybenzylidene groups () protect hydroxyls during synthesis, improving regioselectivity but reducing aqueous solubility .

Enzymatic Specificity The target compound’s GlcNAc-(1→4)-Gal structure mimics natural substrates like lacto-N-biose, making it specific for human α-galactosidases and blood group antigen studies . Analogues with fucose () or uronic acid residues () target enzymes involved in mucin degradation or glycosaminoglycan biosynthesis .

Synthetic Accessibility

  • The target compound’s synthesis (45–50% yield) is comparable to other nitrophenyl glycosides (e.g., 44–45% for compound 4d in ) but requires careful optimization of glycosylation conditions .

Preparation Methods

Reference: Hollinger et al., Carbohydrate Research, 2011

Research Findings and Yields

  • Yields:

    • Glycosylation steps typically yield 50–70% of the protected disaccharide intermediate.
    • Final deprotected product yields vary but are generally in the range of 30–60% overall, depending on purification efficiency.
  • Structural Confirmation:

    • Final compounds are characterized by ^1H and ^13C NMR spectroscopy, confirming the β-linkage and acetamido substitution pattern.
    • Crystallinity of the final product is often reported, facilitating X-ray diffraction studies for structural validation.
  • Stereoselectivity:

    • The β-configuration at the glucopyranosyl linkage is favored due to neighboring group participation of the 2-acetamido group during glycosylation.

Enzymatic and Chemoenzymatic Approaches

  • While classical chemical synthesis dominates, some studies report enzymatic β-galactosylation using β-galactosidases and transglycosylation enzymes to form similar disaccharide structures with p-nitrophenyl aglycones.

  • These methods offer regio- and stereospecific synthesis under mild conditions but are less common for this exact compound due to substrate specificity and availability.

Summary Table of Key Synthetic Steps and Conditions

Synthetic Stage Key Reagents/Conditions Purpose Yield Range (%) Reference
Preparation of protected donor Acetylation, isopropylidene protection Protect hydroxyls, activate donor 70–85
Formation of oxazoline donor Acetolysis, oxazoline formation Reactive glycosyl donor 60–75
Glycosylation Lewis acid catalysis, low temp, molecular sieves Formation of β-1,4 linkage 50–70
Introduction of p-nitrophenyl Amberlyst A-26 resin, p-nitrophenoxide Aglycone attachment 65–80
Deprotection Saponification (methanol, Dowex H+) Remove protecting groups 70–90

The preparation of p-Nitrophenyl 2-Acetamido-2-deoxy-(4-O-2-acetamido-2-deoxy-β-D-glucopyranosyl)-α-D-galactopyranoside is achieved through a carefully orchestrated sequence of protecting group manipulations, glycosylation using oxazoline donors, and introduction of the p-nitrophenyl aglycone, followed by deprotection. The methods are well-documented in carbohydrate chemistry literature with yields and stereoselectivity optimized by controlling reaction conditions, protecting groups, and catalysts. Both classical chemical synthesis and enzymatic approaches have been explored, with chemical synthesis remaining the primary method for this specific compound.

This synthesis is supported by detailed NMR characterization and crystallographic data, ensuring the structural integrity of the final product. The multi-step protocols and reagents used reflect the advanced state of glycoscience and remain a benchmark for preparing complex glycosides with biological relevance.

Q & A

Q. What are the key considerations for synthesizing p-nitrophenyl glycosides with high regioselectivity and yield?

The synthesis of p-nitrophenyl glycosides requires precise control of protecting groups and glycosylation conditions. For example, regioselective galactofuranosylation can be achieved using 2-deoxy-2-acetamido derivatives with silver oxide (Ag₂O) as a promoter, yielding disaccharide intermediates (e.g., 45% yield for compound 18 in ). Critical steps include:

  • Use of acetyl or benzyl protecting groups to direct reactivity .
  • Monitoring reaction progress via TLC (e.g., heptane/acetone 3:7, Rf = 0.52) .
  • Purification via silica gel chromatography to isolate stereoisomers .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Structural characterization involves:

  • NMR spectroscopy : Key signals include δ = 8.21–8.17 ppm (aromatic protons) and δ = 5.40–5.38 ppm (anomeric protons) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M + Na]⁺ = 779.2123) .
  • X-ray crystallography (if crystalline): Resolves absolute configuration of glycosidic linkages .

Q. What enzymatic assays utilize this compound as a substrate, and how are kinetic parameters determined?

This compound is used to assay β-N-acetylhexosaminidases and α-L-fucosidases via hydrolysis of the p-nitrophenyl group, releasing chromogenic p-nitrophenol (absorbance at 405 nm). Key steps:

  • Michaelis-Menten kinetics : Measure initial rates under varied substrate concentrations (e.g., 0.1–10 mM) .
  • Microdialysis-HPLC-UV : Directly monitor substrate depletion and product formation in real time .
  • pH optimization : Enzymes like Aspergillus oryzae β-N-acetylhexosaminidase show peak activity at pH 4.5–5.0 .

Advanced Research Questions

Q. How can researchers resolve contradictions in substrate specificity across β-N-acetylhexosaminidase isoforms?

Discrepancies arise due to isoform-specific active site topology. For example:

  • Fungal enzymes (Penicillium, Talaromyces) hydrolyze 4-deoxy derivatives (e.g., compound 1 ) with 85% efficiency relative to native substrates, while mammalian enzymes show <20% activity .
  • Docking simulations : In silico models (e.g., AutoDock) reveal steric clashes between 4-deoxy groups and Thr³⁰⁷ in human hexosaminidase A, explaining reduced activity .

Q. What strategies optimize transglycosylation reactions using this compound as a glycosyl donor?

Optimization involves:

  • Donor-acceptor ratios : 75 mM donor (e.g., compound 1 ) and 300 mM acceptor (e.g., GlcNAc) maximize disaccharide yields (52%) .
  • Enzyme selection : β-N-acetylhexosaminidase from Talaromyces flavus CCF 2686 outperforms bacterial/mammalian isoforms in transglycosylation efficiency .
  • Reaction monitoring : TLC (CHCl₃/MeOH/H₂O 60:35:8) and size-exclusion chromatography separate products (e.g., 4-deoxy-disaccharides 15 , 16 ) .

Q. How does molecular dynamics (MD) modeling explain glycan-protein interactions involving this compound?

MD simulations reveal:

  • Binding energy contributions : Hydrogen bonds between the acetamido group and Asp³⁴⁹ in A. oryzae β-N-acetylhexosaminidase stabilize substrate-enzyme complexes (ΔG = -8.2 kcal/mol) .
  • Conformational flexibility : The α-D-galactopyranosyl linkage adopts a ⁴C₁ chair conformation, minimizing steric hindrance during catalysis .

Methodological Challenges and Solutions

Q. How can low yields in glycosylation reactions be improved?

  • Promoter systems : Replace traditional Ag₂O with 2,6-di-tert-butylpyridine (DTBP) to suppress side reactions (e.g., orthoester formation) .
  • Temperature control : Reactions at 0–4°C reduce acetyl migration .

Q. What experimental controls are critical for validating enzyme inhibition studies?

  • Negative controls : Use heat-inactivated enzymes or competitive inhibitors (e.g., NAG-thiazoline) to confirm specificity .
  • Positive controls : Include known substrates (e.g., p-nitrophenyl β-D-glucopyranoside) to calibrate assay conditions .

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